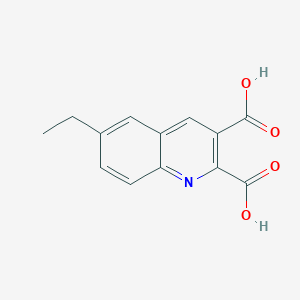
6-Ethylquinoline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylquinoline-2,3-dicarboxylic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The preparation of quinoline-2,3-dicarboxylic acid, including its ethyl derivative, involves several steps. One common method involves the reaction of a dichlorosuccinate with an amine in an inert solvent at a temperature range of 25°C to reflux for about 1 to 24 hours. The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid at a temperature of 25°C to 90°C for 1 to 24 hours. The final step involves the reaction with a Vilsmeier reagent in the presence of a hydrocarbon solvent or a chlorinated hydrocarbon solvent at 40°C to 110°C, followed by hydrolysis to yield quinoline-2,3-dicarboxylic acid .
Industrial Production Methods: Industrial production methods for 6-ethylquinoline-2,3-dicarboxylic acid are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反応の分析
Types of Reactions: 6-Ethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-Ethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials
作用機序
The mechanism of action of 6-ethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- Quinoline-2,3-dicarboxylic acid
- 6-Methylquinoline-2,3-dicarboxylic acid
- 6-Propylquinoline-2,3-dicarboxylic acid
Comparison: 6-Ethylquinoline-2,3-dicarboxylic acid is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets .
特性
CAS番号 |
92513-46-7 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
6-ethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
KHLDJQJQUCADRF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



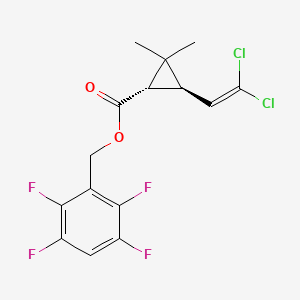
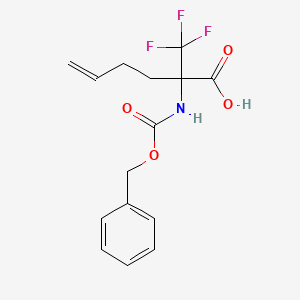




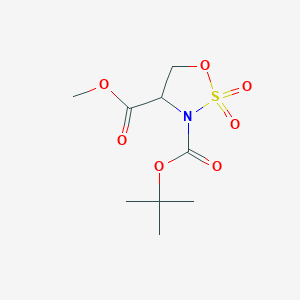
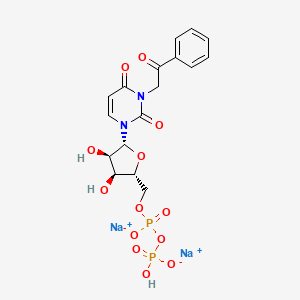
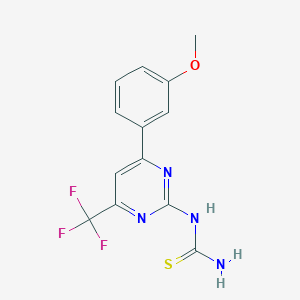
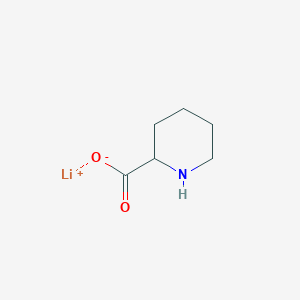

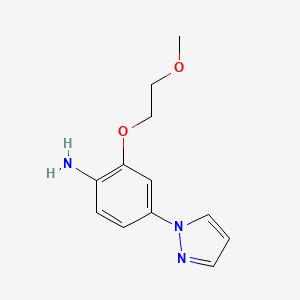
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
